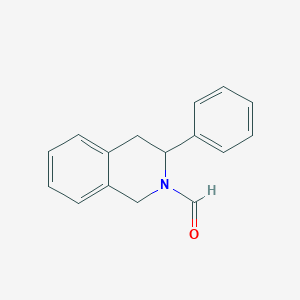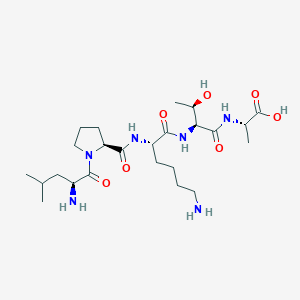
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is a peptide compound composed of five amino acids: leucine, proline, lysine, threonine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
化学反应分析
Types of Reactions
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form hydroxythreonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine results in hydroxythreonine, while substitution reactions can yield peptides with altered side chains.
科学研究应用
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
作用机制
The mechanism of action of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cellular processes like proliferation, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
L-Prolyl-L-leucine: A dipeptide with similar structural features but fewer amino acids.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: A more complex peptide with additional functional groups.
Uniqueness
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, proline) and hydrophilic (lysine, threonine, alanine) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.
属性
CAS 编号 |
821772-92-3 |
|---|---|
分子式 |
C24H44N6O7 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1 |
InChI 键 |
AWCXDCPKDMWILC-QSMSVPEVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
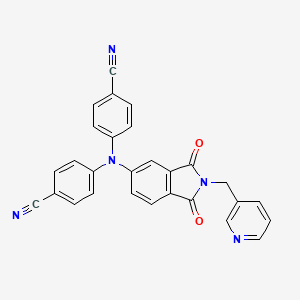
![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)

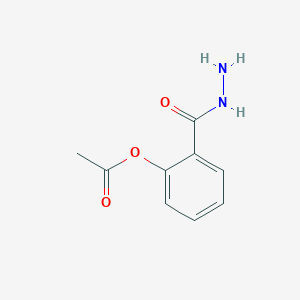


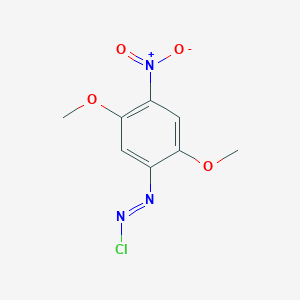
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)

